molecular formula C16H17F3N2O2 B2562141 (E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide CAS No. 1164123-94-7

(E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Cat. No.: B2562141
CAS No.: 1164123-94-7
M. Wt: 326.319
InChI Key: MEHHQQRKKPKTMC-CSKARUKUSA-N
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Description

(E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a pyrrolidine carboxamide core, a structural motif prevalent in bioactive molecules, with a 4,4,4-trifluoro-3-oxobut-1-en-1-yl moiety that can serve as a versatile chemical handle for further derivatization . The incorporation of fluorine atoms is a common strategy in agrochemical and pharmaceutical development to modulate a compound's electronic properties, metabolic stability, and binding affinity . The structure of this reagent suggests its primary application as a key intermediate in the synthesis of more complex target molecules. Researchers can exploit its functional groups, particularly the electron-deficient alkene and the carboxamide, to construct diverse chemical libraries for high-throughput screening against various biological targets . Its potential research value lies in the exploration of new therapeutic agents, as pyrrolidine and related heterocycles are frequently investigated for a wide range of biological activities, which may include antiviral, anti-inflammatory, and anticancer effects . The "E" (trans) configuration of the double bond provides a defined stereoelectronic environment, which is crucial for studying structure-activity relationships in chemical biology and for developing potent, selective enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

N-(2-methylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c1-11-5-2-3-6-12(11)20-15(23)13-7-4-9-21(13)10-8-14(22)16(17,18)19/h2-3,5-6,8,10,13H,4,7,9H2,1H3,(H,20,23)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHHQQRKKPKTMC-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCN2C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Enone Moiety: This can be achieved through aldol condensation reactions involving appropriate ketones and aldehydes under basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Pyrrolidine Ring: This can be synthesized via cyclization reactions involving amines and suitable carbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyrrolidine ring with the enone moiety, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the enone moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid, halogens.

Major Products

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Nitro compounds, halogenated aromatics.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of (E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

N-(4-ethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxo-but-1-enyl]pyrrolidine-2-carboxamide () shares the same pyrrolidine-2-carboxamide backbone and (E)-trifluoro-3-oxobut-1-enyl group but differs in the aryl substituent (4-ethoxyphenyl vs. o-tolyl). Key distinctions include:

  • Electronic effects : The 4-ethoxy group is electron-donating via resonance, contrasting with the o-tolyl group’s steric and inductive effects.
  • Solubility : The ethoxy group may increase hydrophilicity compared to the hydrophobic methyl group in o-tolyl .
Feature Target Compound Compound
Aryl Substituent o-tolyl (ortho-methylphenyl) 4-ethoxyphenyl
Fluorination 3×F (trifluoro) 3×F (trifluoro)
Backbone Configuration Pyrrolidine (stereochemistry unspecified) Pyrrolidine (stereochemistry unspecified)

Complex Pyrrolidine Derivatives with Extended Functionality

Compounds 7t , 7u , and 7v () are highly functionalized pyrrolidine-2-carboxamides with additional peptide-like chains and heterocyclic groups (e.g., dihydropyrimido[4,5-d]pyrimidinyl). Key differences include:

  • Molecular complexity : compounds exhibit higher molecular weights (>800 g/mol) and intricate substituents, likely targeting specific biological pathways.
  • Purity and chirality : These derivatives demonstrate high HPLC purity (96–99%) and significant optical rotations ([α]D ranging from -59.5 to +24.8), indicating enantiomeric purity, unlike the target compound’s unspecified stereochemistry .
Property Target Compound Compound 7t Compound 7u
Purity (%) Not reported 99 96
Optical Rotation Not reported +24.8 -59.5
HPLC Not reported Yes Yes

Stereochemically Defined Pyrrolidine Derivatives

Compounds in (e.g., Example 157–159) are (2S,4R)-configured pyrrolidine-2-carboxamides with thiazol-5-yl and methylisoxazol-5-yl substituents. Key contrasts include:

  • Stereochemistry : The (2S,4R) configuration in compounds likely enhances binding specificity, whereas the target compound’s pyrrolidine stereochemistry is undefined.
  • Substituent diversity : Thiazole and isoxazole rings in derivatives introduce hydrogen-bonding and π-stacking capabilities absent in the target compound .

Fluorinated Agrochemicals

Both leverage fluorine’s electronegativity to improve stability and bioavailability. However, Fluopyram’s pyridine-based structure differs significantly in scaffold and application (agrochemical vs.

Key Findings and Implications

  • Structural flexibility : The pyrrolidine-2-carboxamide core accommodates diverse substituents, enabling tuning of electronic, steric, and solubility properties.
  • Fluorination impact : Trifluoromethyl groups enhance metabolic stability, as seen in both the target compound and Fluopyram .
  • Chirality matters : Enantiopure derivatives () exhibit well-defined physicochemical profiles, suggesting that resolving the target compound’s stereochemistry could optimize its performance .

Biological Activity

(E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide, commonly referred to as F4-TPA, is a synthetic compound under investigation for its potential biological activities. This molecule features a pyrrolidine ring and a trifluoromethyl ketone moiety, which may contribute to its unique chemical reactivity and biological properties.

Chemical Structure

The structural formula of F4-TPA can be represented as follows:

C13H12F3N1O2\text{C}_{13}\text{H}_{12}\text{F}_3\text{N}_1\text{O}_2

This structure includes:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
  • o-Tolyl group : A methyl-substituted phenyl group that enhances lipophilicity.
  • Trifluoromethyl ketone : This functional group is known for its role in increasing the compound's reactivity and potential biological interactions.

Research indicates that F4-TPA may exhibit several biological activities, including:

  • Antioxidant Activity : The trifluoromethyl group is known to enhance electron-withdrawing properties, potentially leading to increased antioxidant activity.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains, suggesting that F4-TPA may also possess antimicrobial effects.
  • Neuroprotective Effects : The pyrrolidine structure is often associated with neuroprotective properties in other compounds.

Comparative Analysis with Similar Compounds

To understand the potential of F4-TPA better, it can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-MethylpyridineMethyl group on pyridineAntimicrobial
2-AminopyridineAmino group substitution on pyridineNeuroprotective
4-TrifluoromethylphenolTrifluoromethyl group on phenolic structureAntioxidant

F4-TPA's unique combination of functional groups may confer distinct reactivity patterns and biological activities compared to these compounds.

In Vitro Studies

Recent studies have explored the interactions of F4-TPA with various biological targets:

  • Cell Viability Assays : In vitro assays demonstrated that F4-TPA exhibits dose-dependent cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity indicates potential for targeted cancer therapies.
  • Oxidative Stress Models : Experiments involving oxidative stress models showed that F4-TPA could significantly reduce markers of oxidative damage in cultured cells, suggesting its role as a protective agent against cellular damage.

In Vivo Studies

Preliminary animal studies have indicated that F4-TPA may modulate inflammatory pathways:

  • Inflammation Models : In models of acute inflammation, administration of F4-TPA resulted in reduced levels of pro-inflammatory cytokines and improved histological outcomes in affected tissues.

Q & A

Basic Research Questions

Q. How can the synthesis of (E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide be optimized for reproducibility?

  • Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, highlights the use of triphosgene and triethylamine in acetonitrile for carboxamide formation, with reaction progress monitored via TLC. Employ HPLC (≥98% purity criteria, as in ) to validate batch consistency. Consider using flow chemistry techniques ( ) to enhance reaction control and scalability.

Q. What spectroscopic methods are most reliable for characterizing the stereochemistry of this compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the (E)-configuration of the α,β-unsaturated ketone moiety. and emphasize cross-referencing NMR shifts with literature data. X-ray crystallography (as in ) provides definitive stereochemical assignment, particularly for the pyrrolidine ring conformation and trifluoromethyl group orientation.

Q. How should stability studies be designed to assess the compound’s shelf life under laboratory conditions?

  • Methodological Answer : Conduct accelerated stability tests by storing the compound at 4°C, 25°C, and 40°C under inert atmosphere (N2_2). Monitor degradation via HPLC ( ) and FTIR to detect hydrolysis of the carboxamide or ketone groups. ’s safety data sheet recommends airtight storage in amber vials to prevent photodegradation.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4,4,4-trifluoro-3-oxobut-1-en-1-yl moiety in nucleophilic additions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model electron density distribution, highlighting the electrophilic β-carbon of the α,β-unsaturated trifluoroketone. Experimental validation via kinetic isotopic labeling (e.g., 2H^2 \text{H}/18O^{18} \text{O}) can track regioselectivity, as suggested in ’s NADPH-dependent reduction studies.

Q. How can in silico modeling predict the compound’s bioavailability and target binding affinity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like enzymes or receptors. ’s PubChem entry provides a structural basis for parametrizing force fields. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., pH, temperature, and cell lines). ’s biological activity protocols for pyridine derivatives recommend dose-response curves (IC50_{50}/EC50_{50}) and orthogonal assays (e.g., fluorescence-based vs. colorimetric). Cross-validate using CRISPR-edited cell lines to isolate target-specific effects.

Q. How can the compound’s fluorinated backbone be leveraged for 19F^{19} \text{F}-NMR-based metabolic tracking?

  • Methodological Answer : Incorporate 19F^{19} \text{F}-NMR into metabolic studies, as the trifluoromethyl group provides a strong, background-free signal. Reference ’s synthetic routes to introduce 19F^{19} \text{F}-labeled analogs. Pair with LC-MS to correlate NMR signals with metabolite identification.

Q. What synthetic routes enable the incorporation of this compound into polymeric or composite materials?

  • Methodological Answer : Explore copolymerization via radical initiators (e.g., ammonium persulfate, as in ) to integrate the pyrrolidine-carboxamide motif into polycationic matrices. Use FTIR and GPC (gel permeation chromatography) to confirm covalent linkage and monitor molecular weight distribution.

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